4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole
CAS No.: 1184679-06-8
Cat. No.: VC3394029
Molecular Formula: C10H7BrF2N2
Molecular Weight: 273.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184679-06-8 |
|---|---|
| Molecular Formula | C10H7BrF2N2 |
| Molecular Weight | 273.08 g/mol |
| IUPAC Name | 4-bromo-1-[(2,3-difluorophenyl)methyl]pyrazole |
| Standard InChI | InChI=1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-2-1-3-9(12)10(7)13/h1-4,6H,5H2 |
| Standard InChI Key | WPIGGXVZAHNDSX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)F)CN2C=C(C=N2)Br |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)CN2C=C(C=N2)Br |
Introduction
4-Bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. It is characterized by its chemical structure, which includes a pyrazole ring substituted with a bromine atom at the 4-position and a difluorophenylmethyl group at the 1-position. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activity and unique chemical properties.
Synthesis and Applications
The synthesis of 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole typically involves multi-step organic reactions, including alkylation and halogenation processes. This compound may be used as an intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, or materials science.
Synthesis Steps (General Approach)
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Pyrazole Ring Formation: The synthesis often begins with the formation of the pyrazole ring, which can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
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Alkylation: Introduction of the difluorophenylmethyl group at the 1-position of the pyrazole ring.
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Bromination: Introduction of the bromine atom at the 4-position of the pyrazole ring.
Biological Activity Table
| Biological Activity | Potential Use |
|---|---|
| Anti-inflammatory | Pharmaceutical applications |
| Antimicrobial | Antiseptics or antibiotics |
| Anticancer | Oncology treatments |
Safety and Handling
Handling 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole requires caution due to its potential reactivity and toxicity. It is advisable to use protective equipment and follow standard laboratory safety protocols when working with this compound.
Safety Precautions
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Wear protective gloves and goggles.
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Use in a well-ventilated area or fume hood.
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Avoid contact with skin and eyes.
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